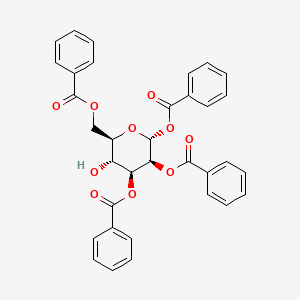

苄基 2,3-O-异丙基-α-D-甘露戊烯呋喃糖苷-6-醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves selective formation processes and detailed reaction sequences. For instance, the synthesis of methyl 6-deoxy-2,3-O-isopropylidene-α-d-manno-heptofuranoside showcases a series of reactions starting from an acetyliron complex, highlighting the complex methodology involved in producing such compounds (J. Krajewski et al., 1994). Similarly, the creation of benzyl 7-O-allyl-2,3-O-isopropylidene-4-O-p-methoxybenzyl-l-glycero-α-d-manno-heptopyranoside illustrates the intricate steps from oxidation to the generation of a versatile derivative (B. Grzeszczyk & A. Zamojski, 1994).

Molecular Structure Analysis

Structural analysis of compounds, like the crystallization of methyl 6-deoxy-2,3-O-isopropylidene-α-d-manno-heptofuranoside, reveals specific conformations and intermolecular interactions, underscoring the importance of structural elucidation in understanding the properties and reactivity of these molecules (J. Krajewski et al., 1994).

Chemical Reactions and Properties

Chemical reactions involving the key compound or its derivatives include selective formation, oxidation, and conversion processes that yield structurally complex and functionally diverse products. For example, the selective formation of 4,6-O-benzylidene derivatives and their properties in synthesis underscore the tailored chemical transformations these compounds undergo (L. Liotta et al., 2014).

Physical Properties Analysis

The physical properties, such as crystallization behavior and conformation, of compounds like methyl 6-deoxy-2,3-O-isopropylidene-α-d-manno-heptofuranoside, provide insights into the stability, solubility, and overall physical characteristics that influence their chemical reactivity and applications (J. Krajewski et al., 1994).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity patterns and the formation of specific derivatives, highlight the versatility and potential for further chemical modifications. The synthesis of diverse derivatives, such as benzyl 7-O-allyl-2,3-O-isopropylidene-4-O-p-methoxybenzyl-l-glycero-α-d-manno-heptopyranoside, demonstrates the chemical adaptability and utility of these molecules in synthetic chemistry (B. Grzeszczyk & A. Zamojski, 1994).

科学研究应用

合成和衍生化

Grzeszczyk 和 Zamojski (1994) 的一项研究证明了相关化合物在庚糖衍生物合成中的多功能性,展示了通过氧化、烯丙基化和苄基化等步骤获得完全保护的衍生物的方法,其收率从好到非常好。这突出了该化合物在构建复杂糖衍生物以进行进一步化学转化的效用 Grzeszczyk & Zamojski,1994。

在核苷合成中的应用

Mock 和 Moffatt (1982) 探索了 N6-苯甲酰-2',3'-O-异丙基二氢腺苷-5'-醛与硝基甲烷的缩合,导致了合成核苷类似物 sinefungin 的复杂合成途径。这强调了此类化合物在核苷合成中的作用,为创建具有生物活性的分子提供了基础 Mock & Moffatt,1982。

手性分离和核苷类似物

Ewing 等人(2000 年)利用 1,2-O-异丙基-α-D-木糖呋喃糖进行手性分离,合成 1,3-二氢苯并[c]呋喃衍生物,得到对映体纯的核苷类似物。该应用对于不对称合成方法的开发至关重要,能够生产具有潜在治疗应用的手性分子 Ewing 等人,2000。

抗生素合成

Broxterman 等人(1988 年)展示了从易于获得的苄基 2,3-O-异丙基-α-D-甘露呋喃糖苷合成抗生素衍生物,展示了向生物相关化合物进行多步转化的过程。这表明该化合物在抗生素合成中的重要性,有助于开发新的治疗剂 Broxterman 等人,1988。

寡核苷酸合成的固体载体

Azhayev (1999) 报告了从 2,3:5,6-二-O-异丙基-α-D-甘露呋喃糖苷制备用于寡核苷酸合成的新的通用固体载体。这一进展对于基因工程和生物技术领域至关重要,为合成具有不寻常碱不稳定核苷的寡核苷酸和低聚物提供了一种多功能工具 Azhayev,1999。

属性

IUPAC Name |

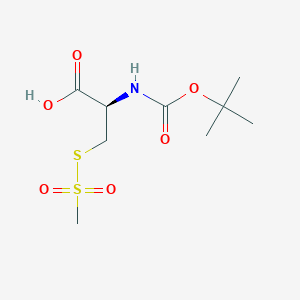

(3aR,4S,6S)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-15(2)19-12-11(8-16)18-14(13(12)20-15)17-9-10-6-4-3-5-7-10/h3-8,11-14H,9H2,1-2H3/t11-,12?,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBMDKPBMYYRMN-RLAWYHOSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)OCC3=CC=CC=C3)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@@H](C2O1)C=O)OCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676253 |

Source

|

| Record name | Benzyl (3xi)-2,3-O-(1-methylethylidene)-alpha-D-erythro-pentodialdo-1,4-furanoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2,3-O-Isopropylidene-alpha-D-mannopentenofuranoside-6-aldehyde | |

CAS RN |

102854-75-1 |

Source

|

| Record name | Benzyl (3xi)-2,3-O-(1-methylethylidene)-alpha-D-erythro-pentodialdo-1,4-furanoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)

![potassium;[(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1139994.png)

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B1140000.png)